Mu-Opioid Receptor Affinity and Selectivity: Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold vs. Octahydroquinolizine Template
In a direct head-to-head scaffold comparison, replacement of the octahydroquinolizine template (compound 4) with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold (compound 36) yielded a measurable improvement in mu-opioid receptor binding affinity and a qualitatively improved selectivity profile against delta and kappa opioid receptors [1]. Compound 4 (octahydroquinolizine) displayed Ki(mu) = 0.62 nM and IC₅₀ = 0.54 nM. Compound 36 (pyrido[1,2-a]pyrazine scaffold) exhibited Ki(mu) = 0.47 nM and IC₅₀ = 1.8 nM, with improved mu/kappa and mu/delta binding selectivity reported by the authors as a key differentiation [1]. Binding assays were performed using membrane preparations from transfected cells expressing cloned human mu-, delta-, and kappa-opioid receptors [1].
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) and functional antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 36 (octahydro-1H-pyrido[1,2-a]pyrazine scaffold): Ki(mu) = 0.47 nM, IC₅₀(mu) = 1.8 nM; improved mu/kappa and mu/delta selectivity |
| Comparator Or Baseline | Compound 4 (octahydroquinolizine template): Ki(mu) = 0.62 nM, IC₅₀(mu) = 0.54 nM |
| Quantified Difference | Ki improvement: 0.47 vs. 0.62 nM (~24% improved affinity); selectivity improvement qualitatively reported by authors |
| Conditions | Competition binding assays using cloned human mu-, delta-, and kappa-opioid receptors expressed in transfected HN9.10 cells; in vitro functional [³⁵S]GTPγS assays (J. Med. Chem. 2006, 49, 7290-7306) |
Why This Matters
The pyrido[1,2-a]pyrazine scaffold confers superior mu-opioid receptor affinity and an improved selectivity window versus off-target opioid receptor subtypes compared to the carbon-only octahydroquinolizine template, directly impacting lead candidate selection in opioid antagonist drug discovery programs.
- [1] Le Bourdonnec, B.; Goodman, A. J.; et al. Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. J. Med. Chem. 2006, 49 (25), 7290-7306. DOI: 10.1021/jm0604878. View Source
